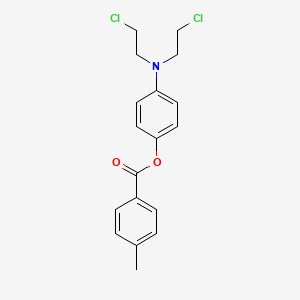
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate is a chemical compound known for its complex structure and significant applications in various fields. It contains a total of 44 bonds, including multiple aromatic bonds, ester groups, and tertiary amine groups . The molecular formula of this compound is C18H19Cl2NO3, and it has a molecular weight of 368.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate typically involves the reaction of p-(Bis(2-chloroethyl)amino)phenol with p-methylbenzoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical studies to investigate cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate exerts its effects involves the interaction with molecular targets and pathways. The compound can cross-link DNA strands, preventing their separation and replication, which is crucial in its potential therapeutic applications . This mechanism is similar to other nitrogen mustard alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard derivative with similar therapeutic applications.
Sarcolysine: A structural analog of melphalan with antitumor properties.
Uniqueness
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate is unique due to its specific ester linkage and aromatic structure, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse applications in research and industry, setting it apart from other similar compounds.
Properties
CAS No. |
22953-51-1 |
|---|---|
Molecular Formula |
C18H19Cl2NO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H19Cl2NO2/c1-14-2-4-15(5-3-14)18(22)23-17-8-6-16(7-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
InChI Key |
ZBGALQUZONQCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















